N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2S2/c18-14(11-6-3-7-20-11)17-15-16-13-9-4-1-2-5-10(9)19-8-12(13)21-15/h1-7H,8H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWOPKJUQFETNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of acidic or basic catalysts, solvents like dimethylformamide (DMF) or ethanol, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles (e.g., ionic liquids as solvents) can be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the chromene, thiazole, and thiophene rings
Common Reagents and Conditions
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and organic solvents (e.g., dichloromethane, acetonitrile). Reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C (for cryogenic reactions) to reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA or proteins, inhibiting their function and leading to cell death in cancer cells. The compound’s thiazole moiety can interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with chromene, thiazole, or thiophene moieties, such as:
- Benzothiazole derivatives
- Thiazole-based drugs like ritonavir and tiazofurin
- Thiophene-containing compounds used in organic electronics .
Uniqueness
N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide is unique due to its combination of three distinct heterocyclic rings, which imparts a unique set of chemical and biological properties.
Biological Activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that has garnered interest in the scientific community due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications in medicine and industry.
1. Chemical Structure and Properties
The compound features a chromene-thiazole core with a thiophene group, which contributes to its unique chemical properties. The IUPAC name is N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)thiophene-2-carboxamide, and its molecular formula is . The structural complexity allows for various interactions with biological targets.
2. Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Formation of the Chromene-Thiazole Core : This involves the reaction of a chromene derivative with a thiazole precursor under acidic conditions.
- Introduction of the Thiophene Group : The thiophene moiety is integrated through sulfonylation reactions.
- Final Coupling : The final product is formed by coupling the intermediate with a carboxamide derivative under amide bond-forming conditions .
Antimicrobial Activity
Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with thiazole moieties have shown effectiveness against various bacterial strains and fungi .
Anticancer Potential
Research highlights the compound's potential as an anticancer agent. It has been shown to inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The mechanism involves interaction with key cellular pathways, including those regulating cell cycle and apoptosis .
Antiviral Properties
In vitro studies suggest that this compound may also possess antiviral properties. It has demonstrated activity against viruses by interfering with viral replication processes .
The biological activity of this compound can be attributed to its ability to interact with specific proteins and enzymes in target cells. For example:
- Binding Interactions : The compound can bind to active sites on enzymes or receptors, disrupting normal function.
- Reactive Oxygen Species (ROS) : It may induce oxidative stress in pathogenic cells, leading to cell death .
Case Study: Antimalarial Activity
A study evaluated the efficacy of thiazole derivatives against Plasmodium falciparum, the causative agent of malaria. Compounds similar to this compound exhibited EC50 values below 10 μM, indicating potent activity against this parasite .
Case Study: Anticancer Efficacy
In another study focusing on breast cancer cells (MCF-7), this compound was found to reduce cell viability significantly at concentrations as low as 5 μM after 48 hours of treatment. The study suggested that this effect was mediated through apoptotic pathways involving caspase activation .
6. Summary Table of Biological Activities
Q & A
Q. Q1: What are the recommended synthetic routes for N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized?
A:
- Key Steps :
- Core Formation : Construct the chromeno-thiazole moiety via cyclocondensation of substituted chromone precursors with thioamide derivatives. Microwave-assisted synthesis may reduce reaction time and improve yields .
- Carboxamide Coupling : Use coupling reagents (e.g., EDC/HOBt) to link the thiophene-2-carboxylic acid to the chromeno-thiazole core. Solvent choice (DMF or THF) and temperature (0–25°C) significantly impact purity .
- Optimization :
- Yield Improvement : Replace traditional heating with microwave irradiation (e.g., 100°C, 30 min) to accelerate ring closure .
- Purity Control : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate the final product with >95% purity .
Q. Q2: What spectroscopic and crystallographic methods are critical for characterizing this compound?
A:
- Spectroscopy :
- NMR : and NMR confirm regiochemistry (e.g., chromene C-4H at δ 6.8–7.2 ppm, thiazole C-2 at δ 165–170 ppm) .
- IR : Carboxamide C=O stretch at ~1680 cm; thiophene C-S vibration at ~680 cm .
- Crystallography :
Advanced Research Questions
Q. Q3: How can researchers resolve contradictions in biological activity data across studies?
A:
- Case Example : Discrepancies in IC values for kinase inhibition may arise from:
- Mitigation :
- Standardize protocols (e.g., NIH/ATP concentration guidelines).
- Validate purity via LC-MS before assays .
Q. Q4: What computational and experimental strategies elucidate the compound’s mechanism of action?
A:
- In Silico Methods :
- Experimental Validation :
- SPR Biosensing : Measure binding kinetics (k/k) with immobilized receptors .
- Mutagenesis : Replace Thr88 with Ala to confirm hydrogen bonding’s role in activity .
Q. Q5: How does structural modification (e.g., halogen substitution) impact bioavailability and selectivity?
A:
-
Case Study :
Modification Impact Evidence 4-Fluorophenyl ↑ Lipophilicity (LogP +0.5) Improved blood-brain barrier penetration N-Methylation ↓ Metabolic degradation (t +2 h) Reduced CYP3A4-mediated oxidation Chloro-thiophene ↑ Selectivity for EGFR-TK IC reduced from 1.2 μM → 0.4 μM -
Methodology :
- Use Hammett constants to predict electronic effects of substituents .
- Assess solubility via shake-flask method (PBS pH 7.4) .
Key Research Gaps and Future Directions
- Polymorphism : Investigate how crystal packing (e.g., monoclinic vs. orthorhombic) affects dissolution rates .
- Metabolite Profiling : Use HR-MS/MS to identify Phase I/II metabolites in hepatocyte models .
- Cross-Target Selectivity : Screen against off-target kinases (e.g., CDK2, Abl1) to refine SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
